2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the empirical formula C11H18N2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)C1CCc2nc(N)sc2C1
. This indicates that the molecule contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.34 . It’s a solid substance . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Analysis of Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are notable for their biological activity, including cytostatic effects. They are synthesized using aromatic aldehydes and optimized for analysis via high-performance liquid chromatography (HPLC). The predicted biological activities include cytostatic, antitubercular, and anti-inflammatory properties (Chiriapkin, Kodonidi, & Larsky, 2021).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, including those related to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown antibacterial and antifungal properties. Their molecular structures exhibit certain features, like intramolecular N-H.N hydrogen bonds, which influence their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Gewald's Amide Reactions
In the field of organic chemistry, Gewald's amide, which includes 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is utilized in reactions with aromatic aldehydes to synthesize various biologically active compounds. These compounds are promising for further pharmaceutical research (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).
Thienopyrimidine Synthesis
Research into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which include compounds like 2-amino-thiophene-3-carboxamides, has been conducted for thienopyrimidine synthesis. This research is significant for developing new pharmaceuticals (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown potential in pharmacology with activities like antiarrhythmic, serotonin antagonist, and antianxiety properties. These findings contribute to the exploration of new therapeutic drugs (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Properties
IUPAC Name |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)7-4-5-8-9(6-7)17-12(15)10(8)11(14)16/h7H,4-6,15H2,1-3H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIAHFWOUNFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346952 |
Source
|
Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68746-25-8 |
Source
|
Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.